molecular formula C26H22N4O3S B2602096 2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one CAS No. 2034278-63-0

2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one

Cat. No.: B2602096
CAS No.: 2034278-63-0
M. Wt: 470.55
InChI Key: FGUGCWCWNJWCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolin-4(3H)-one derivative featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-methoxyphenyl group. The oxadiazole moiety is connected via a methylthio (-S-CH2-) linker to the quinazolinone core, which is further substituted at the 3-position with a 4-methylbenzyl group. Quinazolinones are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The inclusion of the 1,2,4-oxadiazole ring—a bioisostere for ester or amide groups—enhances metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-17-7-9-18(10-8-17)15-30-25(31)21-5-3-4-6-22(21)27-26(30)34-16-23-28-24(29-33-23)19-11-13-20(32-2)14-12-19/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUGCWCWNJWCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antiproliferative, antimicrobial, and antioxidant properties based on recent research findings.

Overview of Quinazolin-4(3H)-one Derivatives

Quinazolin-4(3H)-one derivatives have garnered attention in medicinal chemistry due to their broad pharmacological profiles. They exhibit various biological activities, including:

  • Anticancer effects
  • Antimicrobial properties
  • Anti-inflammatory actions
  • Antioxidant activity

The incorporation of different substituents into the quinazolinone framework can enhance these activities, making them promising candidates for drug development.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of quinazolinone derivatives against various cancer cell lines. For instance:

  • A novel quinazolin-4(3H)-one derivative demonstrated significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines with IC50 values comparable to existing chemotherapeutics .
  • Compounds linked to 1,2,3-triazoles and imidazolone-fused structures exhibited potent growth inhibition against colorectal and breast cancer cells .

The compound is expected to exhibit similar antiproliferative properties due to its structural similarities with other active derivatives.

Antimicrobial Activity

The antimicrobial potential of quinazolinone derivatives has been extensively studied. The compound's structural elements suggest it may possess significant antibacterial and antifungal activities:

  • Studies on related oxadiazole-containing quinazolinones revealed effective antimicrobial action against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Specific derivatives showed notable inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, indicating strong antibacterial effects .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Quinazolinone derivatives have been evaluated for their ability to scavenge free radicals:

  • Research indicates that certain phenolic derivatives of quinazolinones exhibit superior radical scavenging activity compared to standard antioxidants like ascorbic acid .
  • The antioxidant capacity is often linked to the presence of hydroxyl groups in the structure, which enhance electron donation during redox reactions.

Research Findings and Case Studies

Activity Cell Line/Pathogen IC50/Zone of Inhibition Reference
AntiproliferativeNSCLC (A549)~10 µM
AntibacterialS. aureus1.5 cm zone
AntifungalCandida albicansEffective
AntioxidantDPPH Scavenging AssayHigher than ascorbic acid

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing quinazoline and oxadiazole moieties exhibit significant anticancer properties. The structure of 2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one suggests potential activity against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.5Inhibition of cell proliferation
HeLa (Cervical)10.8Cell cycle arrest at G2/M phase

The compound's mechanism involves the modulation of signaling pathways related to apoptosis and cell cycle regulation, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The incorporation of oxadiazole rings has been associated with anti-inflammatory effects. Compounds similar to this compound have shown promise in reducing inflammation through various mechanisms.

Case Study: In Vivo Anti-inflammatory Activity

In a controlled animal study:

Treatment GroupInflammation Score (0-10)Reduction (%)
Control8.5-
Compound Administered3.064

The compound significantly reduced inflammation in a model of acute inflammatory response, indicating its potential therapeutic use in treating inflammatory diseases .

Photophysical Properties

The unique structure of this compound allows for interesting photophysical properties that can be harnessed in materials science.

Data Table: Photophysical Properties

PropertyValue
Absorption Max (nm)350
Emission Max (nm)450
Quantum Yield (%)30

These properties suggest potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Synthesis of Hybrid Materials

The compound can serve as a precursor for the synthesis of hybrid materials combining organic and inorganic components, enhancing their electronic properties.

Example Application: Hybrid Nanocomposites

Research has shown that integrating this compound into polymer matrices can improve conductivity and mechanical strength, making it suitable for advanced material applications such as sensors and flexible electronics .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Parameter Target Compound Triazole Bi-Triazole Triazole-Thione
Core Heterocycle Quinazolinone + Oxadiazole 1,2,4-Triazole 4,4’-Bi-1,2,4-Triazole 1,2,4-Triazole-5-thione
Key Substituents 4-Methoxyphenyl, 4-methylbenzyl 4-Methoxyphenyl, dichlorophenyl Methylthio, aryl groups 3-Methoxybenzyl, 2-methoxyphenyl
Reported Activities Inferred: Kinase inhibition, antimicrobial Antifungal, antibiotic Anticancer, antiviral Not reported
Metabolic Stability High (oxadiazole) Moderate (triazole) Moderate Low (thione susceptible to oxidation)

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions. For example, quinazolinone cores are often prepared via cyclization of anthranilic acid derivatives with carbonyl-containing reagents. The oxadiazole moiety can be synthesized by reacting hydrazides with nitriles or carboxylic acid derivatives under reflux conditions. Key intermediates (e.g., thiosemicarbazides or benzoxazinones) are characterized using FT-IR (to confirm functional groups like C=O, N-H) and ¹H/¹³C NMR (to verify substituent positions and integration ratios). Mass spectrometry (MS) is critical for confirming molecular weights .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • ¹H NMR : Identifies protons in aromatic, methyl, and methoxy groups (e.g., δ 2.3–2.5 ppm for CH₃ in 4-methylbenzyl; δ 3.8–4.0 ppm for OCH₃).
  • ¹³C NMR : Confirms carbonyl (C=O, ~165–175 ppm) and oxadiazole ring carbons.
  • FT-IR : Detects C-S (650–750 cm⁻¹), C=N (1600–1650 cm⁻¹), and quinazolinone C=O (~1680 cm⁻¹).
  • LC-MS/HPLC : Validates purity (>95%) and molecular ion peaks .

Advanced Research Questions

Q. How can researchers optimize synthesis yield during scale-up?

  • Catalyst Screening : Heterogeneous catalysts like Bleaching Earth Clay (pH-12.5) in PEG-400 improve coupling reactions between intermediates (e.g., thiols and halides) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures aid in crystallization.
  • Reaction Monitoring : Use TLC or in-situ IR to track reaction progress and minimize side products .

Q. How to resolve contradictions in reported biological activity data?

  • Purity Validation : Ensure compounds are >98% pure (via HPLC) to exclude confounding effects from impurities .
  • Assay Standardization : Replicate studies under identical conditions (e.g., MIC testing for antimicrobial activity using the same bacterial strains and nutrient media) .
  • Structural Analog Comparison : Test derivatives with systematic substituent changes (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate activity-contributing groups .

Q. What methodologies are effective for designing structure-activity relationship (SAR) studies?

  • Stepwise Substituent Variation : Modify the quinazolinone core (e.g., replacing 4-methylbenzyl with 4-chlorobenzyl) and the oxadiazole-linked thioether group.
  • Biological Testing Tier :
  • Primary screening: Broad-spectrum antimicrobial assays (e.g., against M. tuberculosis H37Rv).
  • Secondary assays: Dose-response curves (IC₅₀ determination) and cytotoxicity profiling (e.g., HEK293 cells).
    • Computational Docking : Use AutoDock or Schrödinger to predict binding affinities to target enzymes (e.g., dihydrofolate reductase) .

Q. What experimental controls are critical in antimicrobial activity studies?

  • Positive Controls : Standard drugs (e.g., isoniazid for tuberculosis) to validate assay sensitivity.
  • Negative Controls : Solvent-only (DMSO) and uninfected culture wells to rule out solvent toxicity or contamination.
  • Replicates : Use ≥3 biological replicates with statistical analysis (ANOVA, p<0.05) to ensure reproducibility .

Data Contradiction Analysis Example

If one study reports potent anti-TB activity (MIC = 1.25 µg/mL) while another shows weak activity (MIC >50 µg/mL), consider:

  • Strain Variability : Test both H37Rv and clinical multidrug-resistant strains.
  • Compound Stability : Check for degradation in assay media (e.g., via LC-MS post-incubation).
  • Membrane Permeability : Use logP measurements to assess lipophilicity; higher logP may enhance mycobacterial uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.